N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26(23,24)15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBLDOBYVKDTB-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the formation of the oxadiazole ring followed by the introduction of the cinnamamide moiety. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride. After the formation of the oxadiazole ring, the cinnamamide moiety can be introduced through a coupling reaction with cinnamic acid or its derivatives under basic conditions .
Chemical Reactions Analysis
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s structural analogs can be categorized based on substituents attached to the 1,3,4-oxadiazole core:
Key Observations :
- Electronic Effects : Methylsulfonyl (-SO₂CH₃) in the target compound enhances electrophilicity compared to methylthio (-SCH₃) in antiviral analogs . This difference may influence redox stability and target binding.
- Solubility : PEGylation () and sulfonamide groups () improve aqueous solubility, whereas the target compound’s cinnamamide may reduce solubility due to hydrophobicity.
- Bioactivity : Methylthio and nitro substituents () correlate with antiviral activity, while benzofuran hybrids () show antimicrobial effects, suggesting substituent-dependent target specificity.
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s logP is likely higher than PEGylated analogs () but lower than benzyl-substituted derivatives (), balancing lipophilicity and absorption.
- Synthetic Accessibility : The cinnamamide moiety requires precise coupling conditions, whereas acetamide or benzyl derivatives () are more straightforward to synthesize .
Biological Activity
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H16N4O3S
- Molecular Weight : 344.39 g/mol
- CAS Number : Not explicitly listed but related to the oxadiazole derivatives.
This compound features a cinnamide moiety linked to an oxadiazole ring, which is known for its diverse biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and sulfonyl chlorides under acidic or basic conditions.
- Cinnamide Attachment : The oxadiazole intermediate is then reacted with cinnamic acid derivatives to form the final product.
Anticancer Properties
Recent studies have evaluated the anticancer activity of various cinnamide derivatives, including those related to this compound. Notably:
- Cytotoxicity Against HepG2 Cells : In vitro studies have shown that related compounds exhibit significant cytotoxicity against HepG2 liver cancer cells. For instance, one derivative demonstrated an IC50 value of 4.23 μM, indicating strong antiproliferative effects compared to standard treatments like staurosporine (IC50 = 5.59 μM) .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Cinnamide Derivative | 4.23 | Induces apoptosis via p53 activation |
| Staurosporine | 5.59 | General kinase inhibitor |
The mechanisms through which these compounds exert their biological effects include:
- Apoptosis Induction : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic factors such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Flow cytometry analyses have shown that certain derivatives can cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .
Anti-inflammatory Activity
In addition to anticancer properties, some studies have suggested that compounds containing the oxadiazole moiety can exhibit anti-inflammatory effects by modulating pathways involved in inflammation:
- NF-kB Pathway Modulation : Certain derivatives have been shown to increase NF-kB activity by 10–15%, indicating potential use in inflammatory conditions . This modulation suggests a dual role in both promoting apoptosis in cancer cells and reducing inflammation.
Case Studies and Research Findings
Several case studies have explored the biological activities of similar compounds:
- Study on Antiproliferative Activity : A series of cinnamide derivatives were synthesized and tested against HepG2 cells. The most potent compound displayed significant cytotoxicity and was found to induce apoptosis through intrinsic pathways .
- Inflammation Studies : Research on related oxadiazole compounds demonstrated their ability to inhibit inflammatory cytokine production in vitro, suggesting therapeutic potential for inflammatory diseases .
Q & A
Q. Characterization :
Q. Example Table: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxadiazole formation | POCl₃, 110°C, 6h | 78 | 92% | |
| Amide coupling | EDC/HOBt, DCM, RT | 65 | 95% | |
| Sulfonyl oxidation | m-CPBA, CH₂Cl₂, 0°C | 85 | 98% |
Basic Question: How is the three-dimensional conformation of this compound analyzed, and what intermolecular interactions are critical?
Answer:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C—H···O/N interactions) .
- DFT calculations : Predicts electronic structure and stability using basis sets like 6-31G* for second-row elements .
- π-π stacking : Observed between the oxadiazole ring and aromatic moieties, influencing solubility and bioactivity .
Q. Critical Interactions :
- Hydrogen bonds : Between sulfonyl oxygen and water/biological targets (e.g., enzyme active sites) .
- Van der Waals forces : Stabilize hydrophobic regions in protein binding pockets .
Advanced Question: What methodological approaches resolve contradictions in biological activity data across studies?
Answer: Contradictions may arise from:
Q. Example Table: Biological Activity Comparison
| Compound | Substituent | IC₅₀ (µM) | Target | Reference |
|---|---|---|---|---|
| Analog A | Methylsulfonyl | 3.2 | AChE | |
| Analog B | Methoxy | 12.1 | AChE |
Resolution : Meta-analysis of structural motifs (e.g., electron-withdrawing groups enhance enzyme inhibition ).
Advanced Question: How are computational models (e.g., molecular docking, DFT) applied to predict bioactivity and stability?
Answer:
Q. Example Binding Energy Results :
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Target compound | AChE (4EY7) | -9.2 | |
| Reference drug | AChE (4EY7) | -8.5 |
Advanced Question: What strategies mitigate degradation during storage or biological assays?
Answer:
- Stability studies : Monitor via accelerated degradation (40°C/75% RH for 4 weeks) with HPLC .
- Formulation : Use lyophilization or DMSO stocks (-20°C) to prevent hydrolysis of the oxadiazole ring .
Q. Degradation Pathways :
- Hydrolysis : Oxadiazole ring cleavage under acidic/alkaline conditions .
- Oxidation : Sulfonyl group stability confirmed via TGA/DSC .
Advanced Question: How do substituents on the oxadiazole ring modulate pharmacological properties?
Answer:
Q. SAR Table :
| Substituent | LogP | Solubility (mg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| Methylsulfonyl | 2.1 | 0.8 | 4.5 |
| Methoxy | 1.8 | 1.5 | 12.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
